molecular formula C9H6Br2N2O2 B3236650 6,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester CAS No. 1373223-40-5

6,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester

Cat. No.: B3236650
CAS No.: 1373223-40-5
M. Wt: 333.96 g/mol
InChI Key: SAPVMADYHLUVRH-UHFFFAOYSA-N
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Description

6,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester is a brominated heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with two bromine atoms at positions 6 and 7, and a methyl ester group at position 3. This compound is industrially produced at 99% purity and is typically packaged in 25 kg cardboard drums for bulk applications . Its bromine substituents enhance electrophilic reactivity, making it a valuable intermediate in pharmaceutical and materials synthesis, particularly in cross-coupling reactions or as a precursor for liquid crystal derivatives.

Properties

IUPAC Name

methyl 6,7-dibromopyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2N2O2/c1-15-9(14)5-4-12-13-7(5)3-2-6(10)8(13)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPVMADYHLUVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC(=C(N2N=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101157643
Record name Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 6,7-dibromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101157643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373223-40-5
Record name Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 6,7-dibromo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373223-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 6,7-dibromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101157643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester typically involves multiple steps, starting with the construction of the pyrazolopyridine core. One common approach is the cyclization of appropriate precursors, such as aminopyridines, with brominated carboxylic acids under specific reaction conditions. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amines or other reduced forms.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound due to the presence of bromine atoms.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Higher oxidation state derivatives, such as carboxylic acids or ketones.

  • Reduction: Amines or other reduced forms of the compound.

  • Substitution: Substituted pyrazolopyridines with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 6,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester is used as a building block for the synthesis of more complex molecules. Its bromine atoms make it a versatile intermediate for cross-coupling reactions, such as Suzuki-Miyaura coupling.

Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. Its ability to interact with biological targets makes it valuable in the design of new therapeutic agents.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of compounds with specific properties tailored for industrial applications.

Mechanism of Action

The mechanism by which 6,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester exerts its effects depends on its molecular targets and pathways. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing it from catalyzing its normal reaction. The specific molecular targets and pathways involved would vary depending on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects

  • Bromine vs. Hydroxy Groups : The 6,7-dibromo substitution in the target compound enhances its suitability for Suzuki-Miyaura cross-coupling reactions, whereas the 5-hydroxy group in the ethyl ester analog () favors hydrogen bonding, making it relevant in drug design for target binding.
  • Ester Groups : Methyl esters (target compound) are less polar than ethyl esters (e.g., ), impacting solubility and metabolic stability in drug candidates.

Ring Saturation

  • The tetrahydro derivative () exhibits a saturated pyridine ring, reducing aromatic conjugation but improving solubility in nonpolar solvents. This modification is critical in agrochemical formulations requiring environmental stability.

Commercial and Industrial Relevance

  • The target compound’s industrial-grade production (99% purity, 25 kg batches) contrasts with research-grade analogs like the 5-hydroxy ethyl ester (priced at €210/100 mg), which is niche and used in small-scale medicinal studies .

Biological Activity

6,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester (CAS Number: 1373223-40-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H6Br2N2O2
  • Molecular Weight : 292.96 g/mol
  • Physical Appearance : White powder
  • Purity : ≥95%

Research indicates that compounds within the pyrazolo[1,5-a]pyridine family exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific mechanism of action for 6,7-dibromo derivatives often involves the inhibition of key enzymes or pathways associated with disease processes.

Antimicrobial Activity

A study on pyrazolo[1,5-a]pyridine derivatives highlighted their potential as antituberculosis agents. For instance, compounds similar to this compound demonstrated potent activity against Mycobacterium tuberculosis strains with minimum inhibitory concentration (MIC) values significantly lower than 1 μg/mL. These findings suggest that this compound may also possess similar antimicrobial properties against resistant strains of bacteria .

Anticancer Activity

The pyrazolo[1,5-a]pyridine scaffold has been linked to anticancer properties. Research has shown that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, studies have reported that modifications in the pyrazolo structure enhance its ability to target specific cancer pathways, indicating a promising avenue for developing anticancer therapies .

Enzymatic Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Pyrazolo derivatives have shown activity against various kinases and enzymes involved in disease progression. For instance, the inhibition of phosphoinositide 3-kinase (PI3K) pathways has been noted in related compounds, which could be relevant for metabolic disorders and cancer treatment .

Study 1: Antitubercular Activity

In a study evaluating the antitubercular activity of pyrazolo derivatives, several compounds were synthesized and screened against drug-susceptible and resistant M. tuberculosis strains. The results indicated that compounds with similar structural features to this compound exhibited MIC values ranging from <0.002 to 0.381 μg/mL against the H37Rv strain and drug-resistant variants .

Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of pyrazolo derivatives revealed that certain modifications led to enhanced cytotoxicity against HeLa and L929 cell lines. The study emphasized the importance of structural diversity in achieving selective toxicity towards cancer cells while minimizing effects on normal cells .

Summary Table of Biological Activities

Activity TypeMechanism/TargetReference
AntimicrobialInhibition of M. tuberculosis
AnticancerInduction of apoptosis
Enzymatic InhibitionTargeting PI3K pathways

Q & A

Q. What are the common synthetic routes for preparing 6,7-dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester?

Methodological Answer : The synthesis typically involves bromination of a pyrazolo[1,5-a]pyridine precursor. Key steps include:

  • Coupling Reactions : Use of coupling reagents like HATU with DIEA in DCM to attach carboxylic acid groups to intermediates .
  • Bromination : Sequential or simultaneous bromination at positions 6 and 7 using brominating agents (e.g., NBS or HBr under controlled conditions). demonstrates bromination with HBr at 60°C to introduce formyl groups, which can be adapted for dibromination .
  • Cycloaddition : Reactions with ammonium acetate or acetamide at high temperatures (140°C) to form fused rings, as seen in related pyrazolo[1,5-a]pyrimidine syntheses .

Q. Example Protocol :

Start with pyrazolo[1,5-a]pyridine-3-carboxylic acid.

Methyl ester formation via methanol/acid catalysis.

Bromination using excess Br₂ in DCM at 0°C, followed by quenching and purification.

Recrystallization from ethanol/DMF for purity .

Q. What analytical techniques are used to confirm the structure and purity of 6,7-dibromo derivatives?

Methodological Answer : A multi-technique approach is essential:

TechniqueApplicationExample (Reference)
¹H/¹³C NMR Assign substituent positionsδ 8.00 (d, J = 4.8 Hz, H-6) in pyrazolo[1,5-a]pyrimidine derivatives .
IR Spectroscopy Identify ester (CO, ~1690 cm⁻¹)1691 cm⁻¹ (C=O) observed in compound 18c .
Mass Spectrometry Confirm molecular weightm/z 359 (M⁺) for pyrazolo[1,5-a]pyrimidine analogs .
Elemental Analysis Verify purity and compositionC: 63.59% vs. calcd 63.50% in compound 18c .

Q. What purification methods are recommended for isolating this compound?

Methodological Answer :

  • Recrystallization : Use DMF or ethanol for high-purity crystals, as demonstrated for pyrazolo[1,5-a]pyrimidine derivatives .
  • Chromatography : Flash column chromatography with silica gel and DCM/MeOH gradients.
  • Extraction : Post-reaction workup with dichloromethane (3 × 10 mL) to remove aqueous impurities .

Advanced Questions

Q. How can researchers address low yields in the bromination step?

Methodological Answer : Low yields often arise from incomplete bromination or side reactions. Strategies include:

  • Optimizing Reagent Ratios : Use 2.2 equivalents of Br₂ to ensure di-substitution.
  • Temperature Control : Conduct reactions at 0–5°C to minimize decomposition.
  • Catalysts : Add Lewis acids like FeBr₃ to enhance regioselectivity.
  • Monitoring Progress : Use TLC or in-situ NMR to track reaction completion .

Q. What strategies enable functionalization at position 7 while preserving the ester group?

Methodological Answer :

  • Protecting Groups : Temporarily protect the ester with tert-butyl groups during bromination or formylation .
  • Directed C-H Activation : Use Pd catalysts with directing groups (e.g., pyridine) to selectively modify position 7.
  • Stepwise Bromination : Introduce bromine at position 7 first, followed by position 6, to avoid steric hindrance .

Q. How do bromine substituents at 6 and 7 influence further derivatization?

Methodological Answer :

  • Steric Effects : Bromine’s bulkiness may hinder nucleophilic attacks at adjacent positions.
  • Electronic Effects : Electron-withdrawing bromines deactivate the ring, requiring harsher conditions for substitutions (e.g., SNAr with NaH/DMF at 100°C).
  • Case Study : In kinase inhibitor studies (EphB3/VEGFR2), bromine-enhanced electron deficiency improved binding affinity .

Q. What mechanistic insights explain byproduct formation during cycloaddition?

Methodological Answer : Byproducts (e.g., incomplete cyclization or dimerization) arise from:

  • Insufficient Heating : Cycloaddition requires sustained high temperatures (140°C for 6 hours) to overcome kinetic barriers .
  • Solvent Effects : Polar aprotic solvents (DMF) stabilize transition states better than xylene.
  • Catalyst Optimization : Use Cs₂CO₃ instead of K₂CO₃ to enhance reaction efficiency .

Q. Can computational methods predict regioselectivity in dibromination?

Methodological Answer : Yes. DFT calculations can map electron density and frontier molecular orbitals to predict bromine attack sites:

  • HOMO-LUMO Analysis : Identify electron-rich regions (positions 6/7 in pyrazolo[1,5-a]pyridine).
  • MD Simulations : Model reaction trajectories to assess steric accessibility.
  • Case Study : Computational models aligned with experimental data in pyrazolo[1,5-a]pyrimidine bromination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester
Reactant of Route 2
6,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester

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